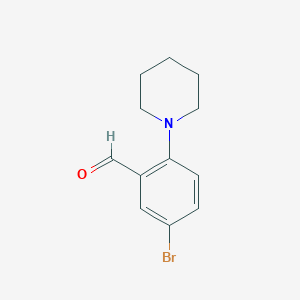

5-bromo-2-(piperidin-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-4-5-12(10(8-11)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNSDOXNCJMVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630512 | |

| Record name | 5-Bromo-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742099-33-8 | |

| Record name | 5-Bromo-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-(Piperidin-1-yl)benzaldehyde

This method typically employs either elemental bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane.

Reaction Scheme:

$$

\text{2-(Piperidin-1-yl)benzaldehyde} + \text{Br}_2 \xrightarrow{\text{Dichloromethane}} \text{this compound}

$$

- Solvent: Dichloromethane

- Temperature: Room temperature to moderate heating

- Time: Typically several hours

Microwave-Assisted Synthesis

Microwave-assisted synthesis can enhance the efficiency of the bromination process by providing uniform heating, which can reduce reaction times and improve yields.

- Mix 2-(piperidin-1-yl)benzaldehyde with NBS in dichloromethane.

- Subject the mixture to microwave irradiation.

- Monitor the reaction progress via thin-layer chromatography (TLC).

- Reduced reaction time (e.g., from hours to minutes).

- Improved yield due to minimized side reactions.

Reaction Conditions and Optimization

The choice of reagents, solvents, and reaction conditions significantly influences the yield and purity of this compound.

Reagents

Commonly used reagents include:

- Bromine : Provides direct bromination but requires careful handling due to its corrosive nature.

- N-Bromosuccinimide (NBS) : A milder alternative that can selectively brominate without excessive side reactions.

Solvents

The solvent plays a critical role in solubility and reaction kinetics:

- Dichloromethane : Commonly used for its ability to dissolve both organic reactants and products.

Temperature Control

Maintaining optimal temperature is crucial:

- Higher temperatures can increase reaction rates but may also lead to unwanted side reactions.

Purification Techniques

After synthesis, purification is necessary to isolate the desired compound from byproducts and unreacted materials.

Column Chromatography

Column chromatography is often employed to purify the product:

- Stationary Phase: Silica gel

- Mobile Phase: A mixture of hexane and ethyl acetate

Recrystallization

Recrystallization from suitable solvents (e.g., ethanol or methanol) can further enhance purity by removing impurities based on solubility differences.

Analytical Techniques

To confirm the structure and purity of synthesized this compound, various analytical techniques are utilized:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determines structural integrity and purity |

| High Performance Liquid Chromatography (HPLC) | Quantifies impurities |

| Mass Spectrometry (MS) | Confirms molecular weight and identity |

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: 5-Bromo-2-piperidinobenzoic acid.

Reduction: 5-Bromo-2-piperidinobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-bromo-2-(piperidin-1-yl)benzaldehyde typically involves the bromination of 2-(piperidin-1-yl)benzaldehyde using bromine in an organic solvent such as dichloromethane. The purification process follows to yield the desired compound. The structural uniqueness arises from the combination of the aromatic system with the aliphatic piperidine, which can influence its reactivity and biological properties.

2.1. Anticancer Activity

Recent studies have indicated that compounds containing piperidine moieties, including this compound, can act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis and cellular proliferation. For instance, research has shown that thiosemicarbazones derived from piperidine-based aldehydes exhibit significant inhibitory activity against DHFR, with IC values ranging from 26.11 µM to 47.30 µM . This suggests that this compound could be explored further as a scaffold for developing potent anticancer agents.

2.2. Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary assessments suggest potential interactions with proteins involved in cellular signaling pathways; however, detailed studies are necessary to elucidate these interactions fully. Molecular docking simulations could provide insights into its binding modes and affinities for various receptors.

Pharmacological Insights

The pharmacological profile of this compound and its derivatives indicates favorable properties for drug development:

- ADME Properties : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations have shown that compounds based on this structure possess good oral bioavailability and the ability to cross the blood-brain barrier (BBB), making them suitable candidates for central nervous system-targeting drugs .

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperidine or benzaldehyde moiety can significantly alter biological activity. For example, modifications in the R group on thiosemicarbazones derived from piperidine-based aldehydes have demonstrated varied inhibitory potentials against DHFR, indicating the importance of structural optimization in drug design .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into their reactivity patterns and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-bromo-2-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehyde | Imidazole ring instead of piperidine | Varies based on structure |

| 5-methoxy-2-(pyrrolo[1,2-a]pyrazin-6-ylmethoxy)benzaldehyde | Pyrrole instead of piperidine | Varies based on structure |

| 4-chloro-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine | Nitro and chloro substituents | Varies based on structure |

These compounds exhibit similar reactivity patterns due to their aromatic systems and functional groups but differ in their specific biological activities and applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-(piperidin-1-yl)benzaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-bromo-2-(piperidin-1-yl)benzaldehyde can be contextualized by comparing it with analogous benzaldehyde derivatives. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of this compound and Analogs

Substituent Effects on Electronic and Steric Properties

- Bromo Substituent : Present in all analogs, bromine’s electron-withdrawing nature activates the aldehyde group for electrophilic reactions while influencing π-π stacking in crystal structures .

- Piperidinyl vs. Piperazinyl : Piperidinyl (saturated 6-membered ring with one N) is more lipophilic, whereas piperazinyl (6-membered ring with two N atoms) introduces additional hydrogen-bond acceptors, enhancing solubility . The 4-methylpiperazinyl group (C₁₂H₁₅BrN₂O) further improves steric bulk and basicity .

Hydrogen Bonding and Crystal Packing

- Sulfonamide analogs (e.g., N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}phenyl)benzenesulfonamide) exhibit intermolecular N–H⋯N and C–H⋯O hydrogen bonds, forming stable crystal lattices . Similar interactions are expected in the target compound, though its aldehyde group may participate in additional hydrogen bonding.

- The piperidinyl group’s chair conformation (observed in related sulfonamide crystals) minimizes steric hindrance, promoting efficient packing .

Biological Activity

5-Bromo-2-(piperidin-1-yl)benzaldehyde is an organic compound notable for its unique structure, which includes a bromine atom, a piperidine ring, and an aldehyde functional group attached to a benzene ring. The molecular formula is CHBrN. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Structural Characteristics

The compound's structure contributes to its biological properties. The presence of the piperidine moiety allows for various interactions with biological macromolecules, while the bromine substituent can influence both reactivity and binding affinity. The synthesis typically involves the bromination of 2-(piperidin-1-yl)benzaldehyde in an organic solvent, such as dichloromethane, followed by purification steps.

Binding Affinity and Interaction Studies

Initial studies indicate that this compound may interact with proteins involved in cellular signaling pathways. Molecular docking simulations suggest potential binding modes with various receptors, although detailed studies are necessary to fully elucidate these interactions.

Table 1: Potential Biological Targets and Activities

| Target Protein | Interaction Type | Reference |

|---|---|---|

| Protein Kinase A | Inhibition | |

| GABA Receptor | Modulation | |

| Histone Deacetylase | Inhibition |

Case Studies and Research Findings

- Inhibition of Protein Kinase A : A study demonstrated that this compound inhibits Protein Kinase A activity, which is crucial for various cellular processes including metabolism and cell division. The compound showed a significant reduction in kinase activity at micromolar concentrations.

- GABA Receptor Modulation : Another research highlighted the compound's ability to modulate GABA receptors, which play a vital role in neurotransmission. This modulation could have implications for treating anxiety disorders.

- Histone Deacetylase Inhibition : Further investigations revealed that this compound acts as a histone deacetylase inhibitor, suggesting potential applications in cancer therapy by altering gene expression profiles .

The biological activity of this compound is believed to stem from its ability to bind to specific sites on target proteins, thereby altering their function. For example, its interaction with Protein Kinase A may involve competitive inhibition where the compound competes with ATP for binding at the active site.

Comparative Analysis with Related Compounds

Several compounds structurally related to this compound exhibit varying biological activities:

Table 2: Comparison of Related Compounds

| Compound Name | Key Structural Feature | Activity Type |

|---|---|---|

| 5-bromo-2-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehyde | Imidazole ring instead of piperidine | Antimicrobial |

| 4-chloro-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine | Nitro and chloro substituents | Anticancer |

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-bromo-2-(piperidin-1-yl)benzaldehyde, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-nitro-2-(piperidin-1-yl)benzaldehyde (a precursor) is prepared by reacting piperidine with a nitro-substituted benzaldehyde derivative under reflux conditions in ethanol. Intermediate purity is verified using thin-layer chromatography (TLC) and melting point analysis .

- Key Tools : TLC (Merck plates), UV-Vis spectroscopy (Perkin-Elmer), and Stuart SMP 30 for melting point determination .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using diffractometers like the Oxford Diffraction Xcalibur Sapphire3 CCD. Structure refinement uses SHELX programs (e.g., SHELXL for least-squares optimization) .

- Key Parameters : Unit cell dimensions (e.g., Å, Å for related derivatives), space group (), and hydrogen-bonding networks .

Advanced Research Questions

Q. How do molecular conformation and intermolecular interactions influence the solid-state packing of this compound derivatives?

- Methodology : SC-XRD reveals that piperidine rings adopt chair conformations, and aromatic stacking interactions (e.g., centroid distances of 3.412 Å) stabilize the lattice. Hydrogen bonds (N–H⋯N, C–H⋯O) form inversion dimers and [010] chains .

- Software : ORTEP-3 for visualizing thermal ellipsoids and PLATON for validating structural motifs .

Q. What challenges arise in resolving disorder in substituents (e.g., methoxy groups) during crystallographic analysis?

- Methodology : Partial occupancy refinement is used for disordered groups. For example, a methoxy group in a derivative showed two positions with occupancies of 0.565(9) and 0.435(9). Multi-scan absorption corrections (CrysAlis PRO) minimize errors .

- Validation : and criteria ensure data reliability .

Q. How can computational chemistry predict rotational barriers in benzaldehyde derivatives like this compound?

- Methodology : High-resolution FTIR spectroscopy in the far-infrared region measures torsional modes (e.g., –CHO rotation). Density functional theory (DFT) calculates potential energy surfaces to reconcile discrepancies between experimental and theoretical barriers .

- Case Study : Benzaldehyde’s rotational barrier was re-evaluated using synchrotron-based FTIR, resolving prior ambiguities .

Q. What strategies optimize synthetic yields when incorporating sulfonamide or pyrimidine moieties into this scaffold?

- Methodology : Parallel screening with "informer libraries" (e.g., Merck’s Aryl Halide Library) identifies robust reaction conditions. For example, Suzuki-Miyaura coupling or SNAr reactions are monitored via LC-MS to track byproduct formation .

- Troubleshooting : Adjusting base strength (e.g., KCO vs. CsCO) or solvent polarity (DMF vs. THF) mitigates hydrolysis or elimination .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.